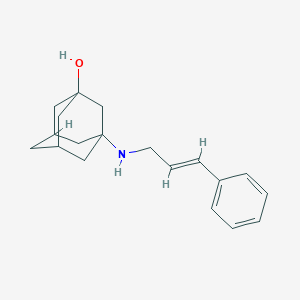![molecular formula C20H28N2O3S B271956 N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B271956.png)
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine, also known as MTEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of neurotransmitter release.
Mecanismo De Acción
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 leads to the modulation of synaptic plasticity, the regulation of neurotransmitter release, and the modulation of ion channel activity. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine results in the inhibition of these processes, which has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine have been extensively studied in animal models. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to inhibit the development of drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has several advantages for use in lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors in the brain. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which limits its efficacy as a therapeutic agent. Additionally, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. One area of research is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapeutic agents for the treatment of neurological disorders. Another area of research is the investigation of the role of mGluR5 in the development of drug addiction. This could lead to the development of new treatments for drug addiction that target mGluR5. Finally, the development of new methods for the administration of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine could improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde, which is reacted with 2-(4-morpholinyl)ethylamine in the presence of a reducing agent to form the final product, N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine. The synthesis of N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been optimized to improve yields and reduce the number of steps required for the reaction.
Aplicaciones Científicas De Investigación
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The selective antagonism of mGluR5 by N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine has also been investigated for its potential as a treatment for drug addiction, as mGluR5 has been implicated in the development of drug-seeking behavior.
Propiedades
Nombre del producto |
N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine |
|---|---|
Fórmula molecular |
C20H28N2O3S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3 |
Clave InChI |
WJHJRIZAJNZRQS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)
![1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one](/img/structure/B271893.png)
![1-{3-[(1-Naphthylmethyl)amino]propyl}-2-pyrrolidinone](/img/structure/B271896.png)